
(S)-3-(Imidazol-5-yl)lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(imidazol-5-yl)lactate is the conjugate base of (S)-3-(imidazol-5-yl)lactic acid; major species at pH 7.3. It is a conjugate base of a (S)-3-(imidazol-5-yl)lactic acid.
Applications De Recherche Scientifique
Microbial Degradation
(S)-3-(Imidazol-5-yl)lactate, also referred to as imidazol-5-yl-L-lactate, is metabolized by certain microorganisms. For instance, Pseudomonas acidovorans can utilize imidazol-5-yl-L-lactate as the sole carbon and energy source. Enzymes like imidazol-5-yl-lactate-NADP oxidoreductase and histidine-2-oxoglutarate aminotransferase play a pivotal role in the degradation of imidazol-5-yl-lactate by this microorganism, converting it ultimately to glutamate Coote & Hassall, 1969.
Structural Analysis
Research on (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, which shares structural similarities with this compound, revealed that it adopts a fully extended lactic acid side chain with a trans conformation. This structure forms a zwitterionic structure where the imidazole ring is protonated and the carboxylate group is deprotonated. The molecules are interconnected through intermolecular hydrogen bonds involving the carboxylate, imino, hydroxyl groups, and water molecules, contributing to the structural integrity of the compound Okabe & Adachi, 1999.
Enzyme Induction
Imidazol-5-ylpropionate and imidazol-5-yl-lactate can be degraded by Pseudomonas testosteroni through inducible pathways. These compounds, when used as the sole carbon source, lead to the induction of enzymes responsible for histidine catabolism. This indicates that this compound and similar compounds can influence the metabolic pathways and enzyme production in specific bacterial species Coote & Hassall, 1973.
Synthetic Chemistry Applications
This compound-related structures are used in the synthesis of various compounds. For instance, an efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter demonstrates the utility of lactate derivatives in producing compounds with potential applications in pharmaceuticals and other industries Sonar et al., 2019.
Propriétés
Formule moléculaire |
C6H7N2O3- |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/p-1/t5-/m0/s1 |
Clé InChI |
ACZFBYCNAVEFLC-YFKPBYRVSA-M |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)[O-])O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



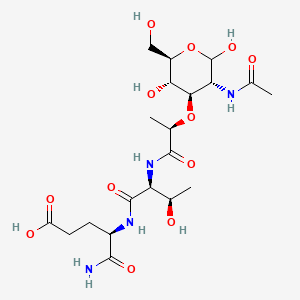
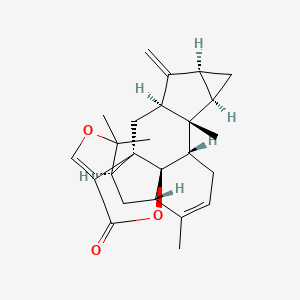
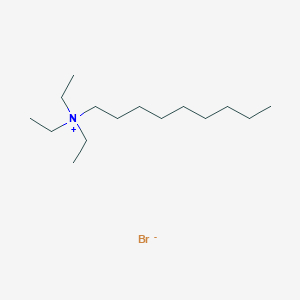

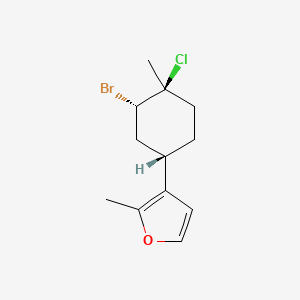


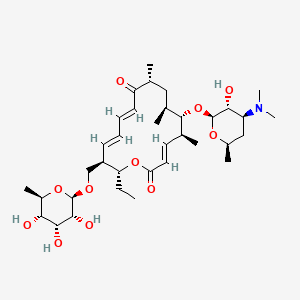
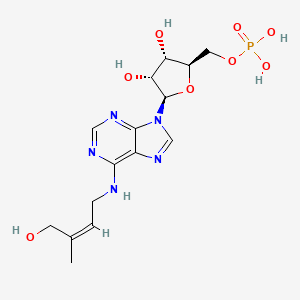
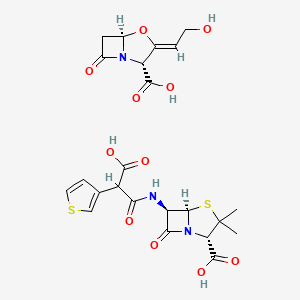
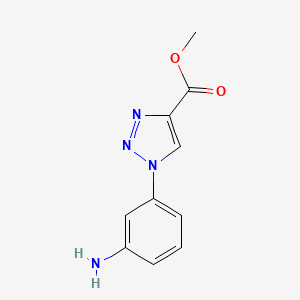
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl] 10-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1260365.png)

